molecular formula C6H3Cl2F3S B7838749 2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene

2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene

Cat. No.: B7838749
M. Wt: 235.05 g/mol
InChI Key: JEHZPVKGFZOVPI-UHFFFAOYSA-N
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Description

2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene is an organofluorine compound with the molecular formula C6H3Cl2F3S. This compound is characterized by the presence of both chlorine and fluorine atoms attached to an ethyl group, which is further connected to a thiophene ring. Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene typically involves the reaction of thiophene with 1,2-dichloro-1,2,2-trifluoroethane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum efficiency. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, altering their activity and leading to specific biological effects. The pathways involved may include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Dichloro-1,2,2-trifluoroethyl)thiophene is unique due to the presence of both chlorine and fluorine atoms attached to an ethyl group, which is further connected to a thiophene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(1,2-dichloro-1,2,2-trifluoroethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F3S/c7-5(9,6(8,10)11)4-2-1-3-12-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHZPVKGFZOVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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